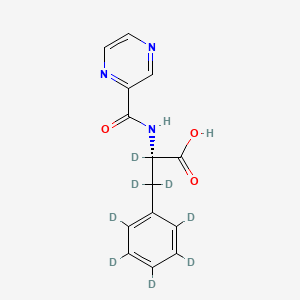
N-Pyrazinylcarbonylphenylalanine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pyrazinylcarbonylphenylalanine-d8 is a deuterium-labeled derivative of N-Pyrazinylcarbonylphenylalanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonylphenylalanine-d8 involves the incorporation of deuterium atoms into the parent compound, N-Pyrazinylcarbonylphenylalanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis of N-Pyrazinylcarbonylphenylalanine can lead to the formation of the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms.
Purification: Techniques such as chromatography to isolate and purify the deuterium-labeled compound.
化学反应分析
Types of Reactions
N-Pyrazinylcarbonylphenylalanine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-Pyrazinylcarbonylphenylalanine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of N-Pyrazinylcarbonylphenylalanine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and pharmacokinetics, making it a valuable tool for studying drug metabolism. The compound may interact with enzymes and proteins, influencing their activity and function.
相似化合物的比较
N-Pyrazinylcarbonylphenylalanine-d8 can be compared with other deuterium-labeled compounds, such as:
N-Pyrazinylcarbonylphenylalanine: The non-deuterated parent compound.
Deuterated Amino Acids: Other amino acids labeled with deuterium, used for similar research purposes.
The uniqueness of this compound lies in its specific structure and the incorporation of deuterium atoms, which can provide insights into metabolic pathways and pharmacokinetics that are not possible with non-deuterated compounds.
生物活性
N-Pyrazinylcarbonylphenylalanine-d8 is a derivative of phenylalanine, an essential amino acid involved in various biological processes. The incorporation of the pyrazinyl group and the deuterium labeling (d8) adds unique properties that can influence its biological activity and applications in research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described as a modified form of phenylalanine where the side chain is substituted with a pyrazinylcarbonyl group, and it is isotopically labeled with deuterium. This modification may enhance its stability and alter its interaction with biological systems.
Molecular Formula
- Molecular Weight : Approximately 174.23 g/mol
- Chemical Structure :
This structure allows for unique interactions in biochemical pathways, particularly in protein synthesis and neurotransmitter regulation.
- Protein Synthesis : As a phenylalanine derivative, it plays a crucial role in protein biosynthesis. Phenylalanine is a precursor to tyrosine, which is further converted to neurotransmitters such as dopamine and norepinephrine .
- Neurotransmitter Regulation : this compound may influence the synthesis of catecholamines, which are critical for mood regulation and cognitive functions .
- Receptor Interaction : It has been observed to interact with NMDA receptors, potentially modulating synaptic transmission and plasticity in the central nervous system .
Biological Activities Reported
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:
- Antioxidant Activity : Pyrazole compounds have shown potential antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Pyrazole-containing compounds have been evaluated for their antimicrobial effects against various pathogens .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death when treated with this compound, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Study 2: Antioxidant Evaluation
Another research focused on the antioxidant capacity of this compound compared to other pyrazole derivatives. Using assays like DPPH and ABTS, it was found that this compound exhibited superior antioxidant activity, indicating its potential use in functional foods and nutraceuticals.
Data Table: Biological Activities of this compound
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
279.32 g/mol |
IUPAC 名称 |
(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |
InChI 键 |
DWYZPDHMMZGQAP-YIQGVWLISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)C2=NC=CN=C2)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















